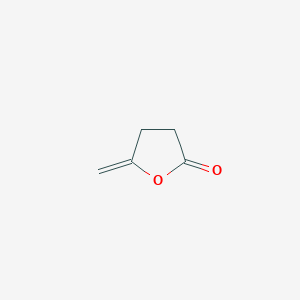

gamma-Methylene-gamma-butyrolactone

Übersicht

Beschreibung

Gamma-Methylene-gamma-butyrolactone: is an organic compound that belongs to the class of gamma-butyrolactones. It is characterized by a five-membered lactone ring with a methylene group attached to the gamma position. This compound is known for its diverse chemical reactivity and significant biological activities, making it a valuable subject of study in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gamma-Methylene-gamma-butyrolactone can be synthesized through several methods. One common approach involves the cyclization of gamma-hydroxy acids or their derivatives under acidic conditions. Another method includes the use of gold-catalyzed allylic functionalization, which has been found to be efficient for the preparation of gamma-butyrolactone derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Reactions with Amines

MBL can undergo two different reactions with amines .

-

Aminolysis: The butyrolactone ring can be opened by amines, leading to the formation of amides . Chalid et al. (2012) investigated the aminolysis of the butyrolactone ring of γ-valerolactone (γ-VL) with amines and observed the formation of amides. When γ-VL was in excess during the reaction with diamines, diamides were formed .

-

Michael Addition: The (meth)acrylates can react with amines via Michael addition. In the case of MBL, both the vinyl group and the lactone ring can react with amines . Jean et al. (2005) explored the synthesis of branched polyamines from MBL, where N-tert-butoxycarbonyl (BOC) protected diamines reacted with the double bond of MBL via Michael addition. Both mono-protected and bi-protected diamines were successfully added . When MBL is reacted with unprotected diamines, poly(amidoamines) can be prepared. Linear polymers were formed when the polymerization was performed under 100°C .

Polymerization Reactions

MBL can be used to create functional polymers and polymeric materials .

-

Radical Polymerization: Poly(α-methylene-γ-butyrolactone) (PMBL) can be prepared by radical polymerization, resulting in an atactic polymer with a slight preponderance of syndiotactic placements .

-

Ring-Opening Polymerization (ROP): Chemoselective ROP of MBL can be achieved using organophosphazene/urea binary catalysts to synthesize sustainable polyesters. This method activates the low-strained five-membered γBL ring while inhibiting the vinyl addition polymerization (VAP) of the highly reactive exocyclic double bond .

Other Reactions

-

Hydrolysis: Gamma-butyrolactone (GBL) undergoes hydrolytic ring opening to form γ-hydroxybutyrate (GHB). In an aqueous environment, a pH-dependent equilibrium is established between the open-chain hydroxycarboxylate anion and the lactone ring .

-

Electrosynthesis: One-pot redox cascade paired electrosynthesis can be used for the production of gamma-butyrolactone. Mechanistic investigation revealed the critical temperature and electrolyte pH conditions that maximize the production .

-

Reaction with Bromine: Organoselenium compounds can be used as catalysts in the construction of bromo butyrolactone from pentenoic acids .

Biological and Pharmacological Activities

γ-Butyrolactones exhibit a broad spectrum of biological and pharmacological activities .

-

Antibiotic Activity: Many γ-butyrolactone-containing small molecules have been studied in the development of antibiotics .

-

Antiviral Activity: α-Methylene-γ-butyrolactone derivatives possess good antiviral activity against the tobacco mosaic virus .

-

Anticancer Agents: Isatin-derived spirocyclic α-methylene-γ-butyrolactones have been identified as suitable cores for optimization to identify novel anticancer agents .

-

Hypoglycemic Activity: γ-Butyrolactones have recently attracted attention as possible therapeutic agents for type 2 diabetes .

Data Table Summarizing LD50 Values of GBL

| Animal | Route | LD50 (mg/kg) | Reference |

|---|---|---|---|

| Rat | Oral | 1540 | |

| Mouse | Oral | 1700 | |

| Guinea pig | Oral | 2000 | |

| Rabbit | Dermal | >5000 |

Note: LD50 refers to the lethal dose for 50% of the exposed animals at single administration .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

MBL and its derivatives have been extensively studied for their pharmacological properties. They are known to exhibit a range of biological activities, including:

- Antifungal Agents : Recent studies have synthesized various MBL analogues that demonstrate potent antifungal properties. These compounds are being evaluated for their effectiveness against resistant fungal strains .

- Drug Development : MBL moieties are incorporated into several FDA-approved drugs, including:

Table 1: FDA-Approved Drugs Containing MBL Moieties

| Drug Name | Application | Mechanism of Action |

|---|---|---|

| Pilocarpine | Xerostomia, glaucoma | Cholinergic agonist |

| Spironolactone | Hypertension, heart failure | Aldosterone antagonist |

| Etoposide | Cancer treatment | DNA topoisomerase inhibitor |

Polymer Science Applications

MBL serves as a valuable monomer in the synthesis of functional polymers. Its unique structure allows for the formation of various polymeric materials through different polymerization techniques:

- Vinyl Addition Polymerization : MBL can be polymerized to create materials with pendant lactone rings, which can be hydrolyzed to yield biodegradable products.

- Ring-Opening Polymerization (ROP) : The lactone ring in MBL allows for the synthesis of polyesters that are environmentally friendly alternatives to petroleum-based polymers .

Table 2: Potential Polymers from MBL

| Polymer Type | Method of Synthesis | Properties |

|---|---|---|

| Poly(lactide) | ROP | Biodegradable |

| Poly(hydroxybutyrate) | ROP | Biodegradable |

| Poly(amidoamine) | Polyaddition with diamines | Low cytotoxicity |

Analytical Chemistry Applications

In analytical chemistry, MBL is utilized as an internal standard in the detection and quantification of gamma-hydroxybutyrate (GHB) and gamma-butyrolactone (GBL) in biological fluids. This application is critical in toxicology, particularly in cases involving drug-facilitated sexual assault:

- Gas Chromatography-Mass Spectrometry (GC-MS) : MBL is used to enhance the sensitivity and accuracy of GHB/GBL detection methods, facilitating rapid analysis in forensic investigations .

Case Studies

- Antifungal Research : A study synthesized several MBL derivatives that showed promising antifungal activity against Candida species. The results indicated that modifications to the MBL structure could enhance antifungal potency, suggesting a pathway for developing new antifungal agents .

- Polymer Development : Researchers successfully created biodegradable polymers from MBL derivatives through ROP. These polymers demonstrated favorable mechanical properties and potential applications in packaging and biomedical fields, highlighting the sustainability aspect of using biomass-derived monomers .

- Toxicological Analysis : A rapid analytical method was developed using MBL as an internal standard for GHB detection in biological samples. This method proved effective in toxicological investigations, allowing for quick identification of substances involved in drug-facilitated crimes .

Wirkmechanismus

The mechanism of action of gamma-Methylene-gamma-butyrolactone involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in gene expression and cancer progression. The presence of the methylene group enhances its reactivity, allowing it to form covalent bonds with target proteins, thereby modulating their function .

Vergleich Mit ähnlichen Verbindungen

Gamma-Methylene-gamma-butyrolactone is unique compared to other gamma-butyrolactones due to the presence of the methylene group, which significantly enhances its chemical reactivity and biological activity. Similar compounds include:

Gamma-Butyrolactone: Lacks the methylene group and has different reactivity and applications.

Alpha-Methylene-gamma-butyrolactone: Another derivative with distinct chemical properties and biological activities.

Biologische Aktivität

Gamma-methylene-gamma-butyrolactone (MBL) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a member of the butyrolactone family, characterized by a five-membered lactone structure. It is known for its presence in various natural products, particularly sesquiterpene lactones, which exhibit a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and cytotoxic effects .

Antifungal Activity

Research has demonstrated that MBL derivatives possess notable antifungal properties. A study evaluated several derivatives against Botrytis cinerea and Gaeumannomyces graminis, revealing that compounds with the γ-butyrolactone scaffold exhibited significant fungicidal activity. The most potent derivatives had IC50 values ranging from 14.54 to 134.56 μM against G. graminis, outperforming δ-valerolactone derivatives .

Table 1: Antifungal Activity of MBL Derivatives

| Compound | Target Pathogen | IC50 (μM) |

|---|---|---|

| MBL Derivative 1 | G. graminis | 14.54 |

| MBL Derivative 2 | B. cinerea | 134.56 |

| δ-Valerolactone | G. graminis | 24.45 |

Anti-inflammatory Effects

MBL has been investigated for its anti-inflammatory properties, particularly in the context of rheumatoid arthritis (RA). A study found that MBL could repolarize M1 macrophages into M2 macrophages, thereby reducing inflammation and ameliorating the collagen-induced arthritic phenotype in mice models . This mechanism involves the inhibition of NF-κB signaling pathways, crucial for regulating inflammatory responses.

Table 2: Mechanisms of Action in Anti-inflammatory Activity

| Mechanism | Effect on Inflammation |

|---|---|

| Repolarization of Macrophages | Decreases pro-inflammatory mediators |

| Inhibition of NF-κB | Reduces synovial hyperplasia |

Structure-Activity Relationships (SAR)

The structure-activity relationships (SAR) of MBL derivatives indicate that the presence of electron-withdrawing groups enhances their biological activity. Compounds with smaller steric hindrance demonstrated greater potency against fungal pathogens . This insight can guide future synthetic efforts to develop more effective antifungal agents.

Case Study: Allergic Reactions

In a study examining the allergenic potential of α-methylene-gamma-butyrolactones, guinea pigs were sensitized to different enantiomers of gamma-methyl-alpha-methylene-gamma-butyrolactone. The results showed that only the (-) enantiomer elicited a specific allergic response, highlighting the importance of stereochemistry in biological activity .

Case Study: Overdose Potential

A clinical case reported an overdose involving gamma-butyrolactone (GBL), which is metabolized into GHB, leading to significant toxicity. This underscores the potential risks associated with compounds related to MBL and emphasizes the need for caution in their use .

Eigenschaften

IUPAC Name |

5-methylideneoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFBVNDLLGPEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50142924 | |

| Record name | Dihydro-5-methylenefuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50142924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10008-73-8 | |

| Record name | Dihydro-5-methylene-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10008-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-4-pentenoic acid gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010008738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-5-methylenefuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50142924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-5-methylenefuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-4-PENTENOIC ACID .GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6FM50XSNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes γ-Methylene-γ-butyrolactone interesting for photoresist materials?

A1: γ-Methylene-γ-butyrolactone (α-MBL) and its derivatives exhibit favorable properties for photoresist applications. [] These include:

- Good radical reactivity: α-MBL derivatives readily react with methacrylates and maleic anhydride, enabling the creation of polymers suitable for photoresist formulations. []

- Dissolution contrast: By incorporating methacrylate derivatives with acid-labile protecting groups, a difference in solubility between exposed and unexposed areas is achieved, crucial for pattern formation. []

- High resolution: Photoresists based on α-MBL derivatives have demonstrated impressive resolution capabilities, resolving features as small as 120nm with conventional illumination and even smaller features (100nm) with advanced illumination techniques. []

- Etch resistance: These novel resists show etch resistance comparable to existing acetal-based KrF resists, highlighting their potential for practical applications in microfabrication. []

- Post-exposure delay stability: α-MBL based resists exhibit good stability after exposure, with a delay tolerance exceeding one hour, simplifying processing and enhancing their practical value. []

Q2: Can γ-Methylene-γ-butyrolactone be used to synthesize complex molecules?

A2: Yes, γ-Methylene-γ-butyrolactone serves as a valuable building block in organic synthesis. For instance, it can undergo intramolecular cationic aromatic cyclisation to yield a tetrahydronapthalene spirofuranone. [] Additionally, it acts as a key intermediate in the synthesis of natural products like deoxyobtusilactone and deoxyisoobtusilactone. []

Q3: Are there efficient synthetic routes to access γ-Methylene-γ-butyrolactone and its derivatives?

A3: Yes, several efficient synthetic methods have been developed. One approach involves a palladium-catalyzed reaction of aryl iodines with 5-substituted-4-pentynoic acids to produce δ,δ-disubstituted-γ-methylene-γ-butyrolactones. [] Another method utilizes a palladium-catalyzed reaction of vinyl triflates and vinyl/aryl halides with 4-alkynoic acids, yielding (E)-.δ.-vinyl/aryl-.γ.-methylene-.γ.-butyrolactones regio- and stereoselectively. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.